REACTION_CXSMILES
|
C([NH:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=O)=[C:7]([CH3:14])[CH:6]=1)(=O)C.[NH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1O>>[O:11]1[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[N:15]=[C:9]1[C:8]1[CH:12]=[CH:13][C:5]([NH2:4])=[CH:6][C:7]=1[CH3:14]
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Name
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|
Quantity
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2 g
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Type
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reactant
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Smiles
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C(C)(=O)NC1=CC(=C(C(=O)O)C=C1)C
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Name
|
|
Quantity
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1.2 g
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Type
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reactant
|
Smiles
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NC1=C(C=CC=C1)O
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Control Type
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UNSPECIFIED
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Setpoint
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200 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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carefully quenched in aqueous sodium carbonate (˜50% saturated) at room temperature
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Type
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ADDITION
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Details
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Ethyl acetate was added
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Type
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WASH
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Details
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the organic layer was washed with water and brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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CUSTOM
|
Details
|
The crude product was obtained as an orange oil
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Type
|
CUSTOM
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Details
|
was subsequently purified by flash column chromatography on silica gel eluting with ethyl acetate in hexanes
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Name
|
|
Type
|
product
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Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
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O1C(=NC2=C1C=CC=C2)C2=C(C=C(C=C2)N)C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |